
N-(2-fluorophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)pentanamide, also known as 2F-DCK, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)pentanamide is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This leads to a decrease in glutamate transmission, which is associated with the antidepressant and analgesic effects of the drug.
Biochemical and Physiological Effects
N-(2-fluorophenyl)pentanamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with neuroplasticity and the growth of new neurons. It has also been found to increase the expression of certain genes related to synaptic plasticity and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorophenyl)pentanamide in lab experiments is its similarity to ketamine. This allows researchers to study the potential therapeutic properties of the drug without the negative side effects associated with ketamine use. However, one limitation is the lack of long-term studies on the safety and efficacy of the drug.
Direcciones Futuras
There are several future directions that researchers can explore with N-(2-fluorophenyl)pentanamide. One area of interest is its potential as a treatment for depression and other mood disorders. Studies have shown promising results, but more research is needed to determine the optimal dosage and treatment regimen. Another area of interest is its potential as a treatment for addiction and post-traumatic stress disorder. Further studies are needed to determine the safety and efficacy of the drug in these populations. Additionally, researchers can explore the potential of N-(2-fluorophenyl)pentanamide in the treatment of chronic pain and other neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)pentanamide involves the reaction of 2-fluorobenzoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)pentanamide has been used in scientific research for its potential therapeutic properties. It has been found to have similar effects to ketamine, such as antidepressant and analgesic effects. Studies have also shown that it may have potential as a treatment for addiction and post-traumatic stress disorder.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)pentanamide |
InChI |
InChI=1S/C11H14FNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14) |
Clave InChI |
ZICWAPAXFADNMC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1F |
SMILES canónico |
CCCCC(=O)NC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



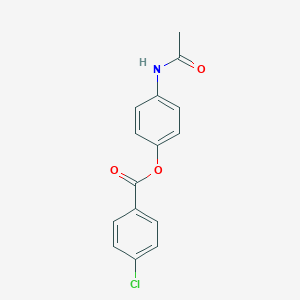
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

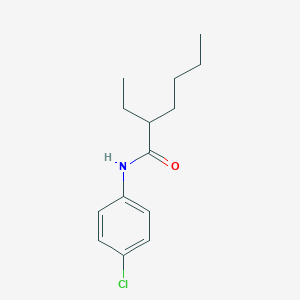
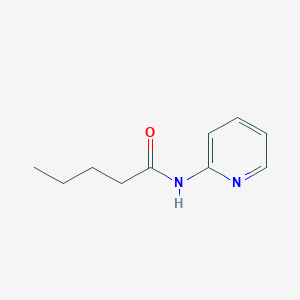

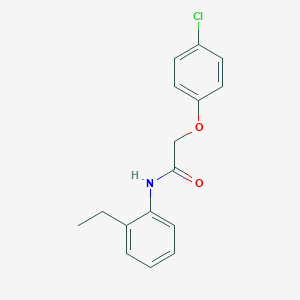

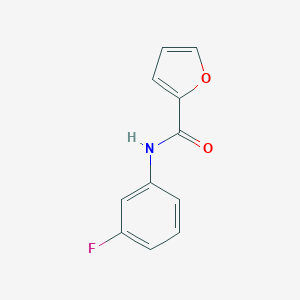
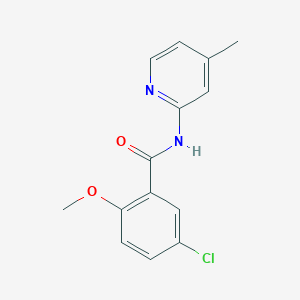
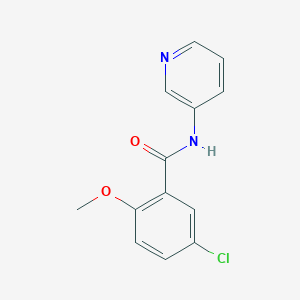
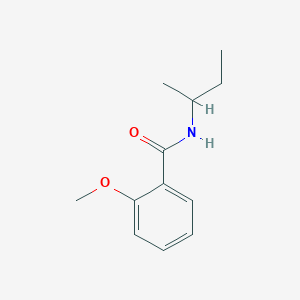
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)
